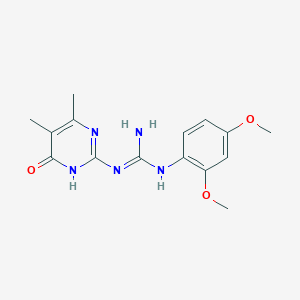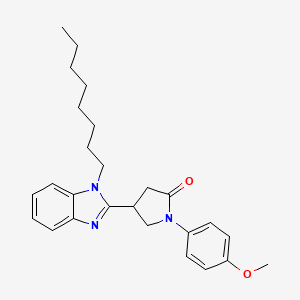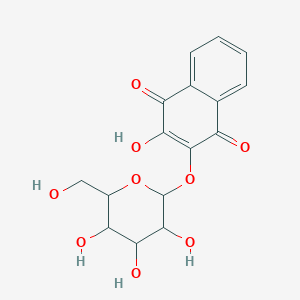![molecular formula C24H22FNO4 B11485148 2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11485148.png)
2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXYETHYL 1-[(2-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 1-[(2-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 1-[(2-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .
Scientific Research Applications
2-METHOXYETHYL 1-[(2-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 1-[(2-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 1H-INDOLE-2-CARBOXYLIC ACID
- 5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID
- 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID
Uniqueness
What sets 2-METHOXYETHYL 1-[(2-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C24H22FNO4 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-methoxyethyl 1-[(2-fluorophenyl)methyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C24H22FNO4/c1-15-22(24(28)30-12-11-29-2)19-13-21(27)17-8-4-5-9-18(17)23(19)26(15)14-16-7-3-6-10-20(16)25/h3-10,13,27H,11-12,14H2,1-2H3 |
InChI Key |
AMZHEQQSTJLJMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3F)C4=CC=CC=C4C(=C2)O)C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(thiophen-2-ylcarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11485067.png)
![[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B11485084.png)

![Ethyl (5-{[2-(cyclopropylcarbamoyl)phenyl]sulfamoyl}-2-methoxyphenoxy)acetate](/img/structure/B11485093.png)
![N-(2-{2-[(4-chlorobenzyl)sulfamoyl]-4,5-dimethoxyphenyl}ethyl)acetamide](/img/structure/B11485110.png)
![4-chloro-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one](/img/structure/B11485122.png)

![11-(2-furyl)-3,3-dimethyl-10-[(4-methylphenyl)sulfonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11485144.png)
![4-Tert-butylcyclohexyl 2-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B11485145.png)
![N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(thiophen-2-yl)ethanamine](/img/structure/B11485146.png)
![2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11485158.png)
![3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-ol, 3-[(4-fluorophenyl)methyl]-5-methyl-](/img/structure/B11485163.png)
![N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide](/img/structure/B11485168.png)
